

In-Depth Technical Guide: Synthesis and

Characterization of HIV-1 Inhibitor-54

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HIV-1 inhibitor-54	
Cat. No.:	B12396280	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of **HIV-1 Inhibitor-54**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from peer-reviewed scientific literature, offering a detailed resource for researchers in the field of HIV drug discovery and development.

Introduction

HIV-1 Inhibitor-54, identified as compound 4d in the work by Ming W. et al. (2023), is a novel hybrid molecule derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs)[1][2]. This compound has demonstrated significant potency against wild-type HIV-1 and various drug-resistant strains, making it a promising candidate for further investigation. Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle[1][3][4].

Physicochemical Properties and In Vitro Activity

HIV-1 Inhibitor-54 exhibits potent anti-HIV-1 activity with favorable physicochemical properties. The key data are summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

Identifier	Value
Compound Name	N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide
Internal ID	HIV-1 Inhibitor-54 (Compound 4d)
Molecular Formula	C27H30N6O4S
CAS Number	2771211-71-1

Table 1: Compound Identification

Parameter	Value	Cell Line/Assay
Anti-HIV-1 Activity		
EC ₅₀ (Wild-Type HIV-1 IIIB)	32 nM[5]	MT-4 cells
EC ₅₀ (Wild-Type HIV-1 IIIB)	8.6 nM[1]	MT-4 cells
CC ₅₀ (Cytotoxicity)	>18.5 µM	MT-4 cells
Selectivity Index (SI)	>2151	
Enzymatic Activity		_
IC ₅₀ (HIV-1 Reverse Transcriptase)	O.11 μM[1]	Recombinant HIV-1 RT
Activity Against Resistant Strains		
EC50 (L100I)	15 nM	MT-4 cells
EC50 (K103N)	12 nM	MT-4 cells
EC ₅₀ (Y181C)	9.8 nM	MT-4 cells
EC50 (Y188L)	21 nM	MT-4 cells
EC50 (E138K)	7.5 nM	MT-4 cells
EC ₅₀ (F227L + V106A)	35 nM	MT-4 cells

Table 2: In Vitro Biological Activity of HIV-1 Inhibitor-54

Synthesis of HIV-1 Inhibitor-54

The synthesis of **HIV-1 Inhibitor-54** is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final compound.

Experimental Protocol: Synthesis of N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-

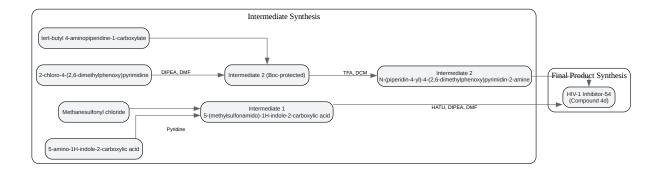
carbonyl)-1H-indol-5-yl)methanesulfonamide (Compound 4d)

Step 1: Synthesis of Intermediate 1 - 5-(methylsulfonamido)-1H-indole-2-carboxylic acid

- To a solution of 5-amino-1H-indole-2-carboxylic acid in pyridine, add methanesulfonyl chloride dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 12 hours.
- Pour the mixture into ice-water and acidify with HCl to precipitate the product.
- Filter, wash with water, and dry to obtain 5-(methylsulfonamido)-1H-indole-2-carboxylic acid.

Step 2: Synthesis of Intermediate 2 - N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine

- Combine 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like N,N-dimethylformamide (DMF).
- Heat the mixture to 80-100 °C for several hours until the reaction is complete (monitored by TLC).
- After cooling, extract the product with an organic solvent and purify by column chromatography.
- Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine.


Step 3: Coupling Reaction to form **HIV-1 Inhibitor-54** (Compound 4d)

- Dissolve 5-(methylsulfonamido)-1H-indole-2-carboxylic acid (Intermediate 1) in DMF.
- Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

- Add N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine (Intermediate 2) to the reaction mixture.
- Stir at room temperature for 12-24 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford HIV-1 Inhibitor-54.

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Synthetic route for HIV-1 Inhibitor-54.

Characterization Data

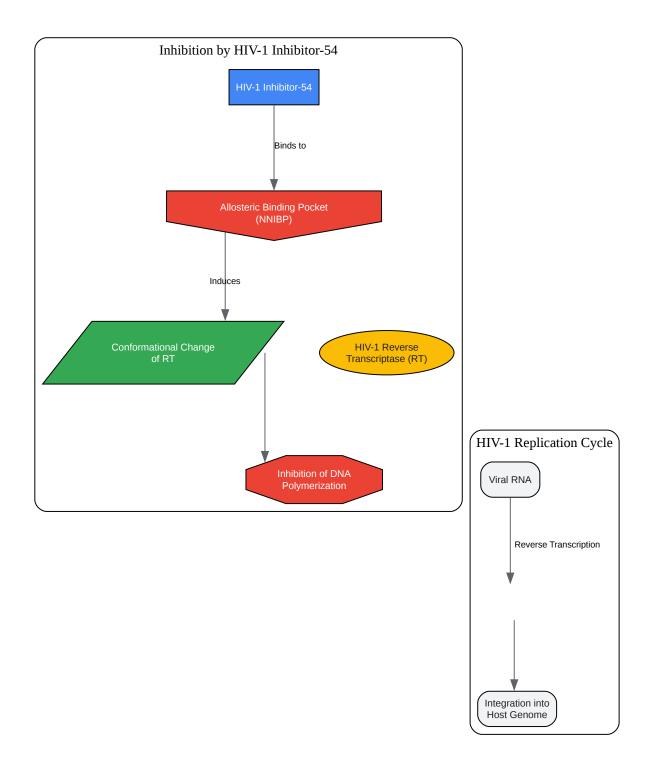
The structure of **HIV-1 Inhibitor-54** was confirmed by various spectroscopic methods.

Technique	Data	
¹ H NMR	(DMSO-d ₆ , 400 MHz) δ : 11.55 (s, 1H), 9.69 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15-7.05 (m, 4H), 6.95 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 1H), 6.35 (d, J = 5.6 Hz, 1H), 4.60 (m, 1H), 4.25 (m, 1H), 3.10 (m, 2H), 2.95 (s, 3H), 2.05 (s, 6H), 1.90 (m, 2H), 1.60 (m, 2H).	
¹³ C NMR	(DMSO-d ₆ , 101 MHz) δ: 168.5, 162.0, 161.8, 158.2, 137.5, 134.8, 130.5, 129.0, 128.5, 125.8, 125.2, 120.5, 118.9, 113.0, 112.5, 102.0, 98.5, 48.5, 45.0, 40.2, 31.5, 16.5.	
HRMS (ESI)	m/z [M+H] ⁺ Calcd for C ₂₇ H ₃₁ N ₆ O ₄ S ⁺ : 551.2128; Found: 551.2131.	

Table 3: Spectroscopic Characterization of HIV-1 Inhibitor-54

Mechanism of Action

HIV-1 Inhibitor-54 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP)[6][7]. This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.


The binding of **HIV-1 Inhibitor-54** to the NNIBP induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational change ultimately distorts the catalytic site and prevents the proper binding of the natural deoxynucleoside triphosphate substrates, thereby inhibiting the DNA polymerization activity of the reverse transcriptase[3][4].

Signaling Pathway and Binding Mode Diagram

Molecular modeling studies have elucidated the binding mode of DPAPYs, including **HIV-1 Inhibitor-54**, within the NNRTI-binding pocket of HIV-1 RT[1]. The inhibitor adopts a

characteristic "U-shaped" conformation, allowing for extensive interactions with key amino acid residues.

Click to download full resolution via product page

Caption: Mechanism of allosteric inhibition of HIV-1 RT.

Conclusion

HIV-1 Inhibitor-54 is a highly potent NNRTI with a promising profile for further drug development. Its robust activity against both wild-type and resistant strains of HIV-1 warrants continued investigation. The detailed synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers aiming to synthesize this compound for further biological evaluation or to design novel analogues with improved properties. The elucidation of its binding mode through molecular modeling offers a rational basis for the future design of next-generation NNRTIs to combat the ongoing challenge of HIV drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modification of diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Characterization of HIV-1 Inhibitor-54]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12396280#synthesis-and-characterization-of-hiv-1-inhibitor-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com